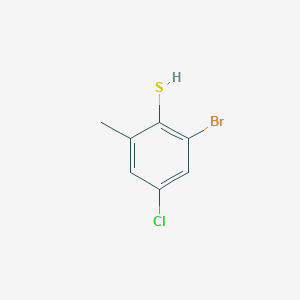

2-Bromo-4-chloro-6-methylbenzenethiol

Description

Significance of Halogenated Aryl Thiols as Synthetic Intermediates and Functional Motifs

Halogenated aryl thiols are a class of compounds of considerable importance in organic chemistry, primarily serving as pivotal building blocks for the synthesis of more complex molecules. The strategic placement of halogen atoms on the aromatic ring, combined with the nucleophilic and redox-active nature of the thiol group, provides a powerful toolkit for synthetic chemists.

The thiol (-SH) group is a key functional motif, analogous to the hydroxyl group in phenols, but with distinct reactivity. wikipedia.org Thiols are readily oxidized to form disulfides and can be alkylated to produce thioethers, which are structural units present in numerous pharmaceuticals and materials. organic-chemistry.org Furthermore, the thiol group can act as a ligand for metal catalysts or be used to form sulfur-containing heterocycles like thiophenes and benzothiazoles. organic-chemistry.orgjcu.edu.au

The presence of both bromine and chlorine atoms on the benzene (B151609) ring makes 2-Bromo-4-chloro-6-methylbenzenethiol a prime candidate for sequential cross-coupling reactions. Modern synthetic chemistry heavily relies on palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates, the difference in reactivity between C-Br and C-Cl bonds (the C-Br bond is typically more reactive) allows for selective, stepwise functionalization. nih.govacs.org This regioselectivity enables the controlled introduction of different substituents at specific positions, a crucial strategy in the synthesis of complex target molecules. researchgate.netnih.gov

The methyl group also plays a role, influencing the electronic properties of the ring and providing steric hindrance that can direct the regiochemical outcome of reactions. This combination of functional motifs within a single molecule underscores its potential as a versatile synthetic intermediate.

Table 1: Synthetic Utility of Functional Motifs in this compound

| Functional Motif | Potential Synthetic Applications |

| Thiol (-SH) | Nucleophilic substitution (S-alkylation, S-arylation) to form thioethers; Oxidation to disulfides; Precursor for sulfur heterocycles (e.g., benzothiophenes). |

| Bromo (-Br) Group | Site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig); Typically more reactive than the chloro group, allowing for selective functionalization. |

| Chloro (-Cl) Group | Site for cross-coupling reactions under more forcing conditions than the bromo group; Allows for sequential, regioselective derivatization of the aromatic ring. |

| Methyl (-CH₃) Group | Influences electronic properties of the ring; Provides steric hindrance, potentially influencing regioselectivity of reactions at adjacent positions. |

Historical Perspective on the Investigation of Substituted Benzenethiols

The study of benzenethiols, or thiophenols, has a rich history intertwined with the development of organic sulfur chemistry. Early methods for their synthesis were often harsh and lacked the selectivity of modern techniques. One of the classical methods is the Leuckart thiophenol reaction, which involves the decomposition of a diazonium salt in the presence of a xanthate. wikipedia.org Another historical route involves the reduction of benzenesulfonyl chlorides, often using reducing agents like zinc dust in an acidic medium. wikipedia.org

The conversion of phenols to thiophenols was also an area of early investigation, with methods like the Newman-Kwart rearrangement providing a pathway to transform an O-aryl carbamate (B1207046) into an S-aryl carbamate, which can then be hydrolyzed to the desired thiophenol. acs.org However, these methods often had limitations regarding functional group tolerance and reaction conditions.

The advent of transition-metal catalysis revolutionized the synthesis and application of substituted benzenethiols. The development of palladium-catalyzed cross-coupling reactions, in particular, provided highly efficient and selective methods for forming C-S bonds. These modern methods allow for the coupling of aryl halides with a variety of sulfur nucleophiles, offering a more direct and versatile route to substituted aryl thiols and their derivatives compared to historical methods. organic-chemistry.org The ability to perform these reactions on polyhalogenated substrates has opened up new avenues for creating complex, highly substituted aromatic compounds. google.com

Scope and Objectives of Current Academic Research on this compound

While specific academic studies focusing exclusively on this compound are not prominent in the literature, its chemical structure suggests several logical and compelling objectives for contemporary research. The compound exists as a research chemical, and its value lies in its potential as a specialized building block for function-oriented synthesis.

Key Research Objectives:

Investigation of Regioselective Cross-Coupling: A primary research goal would be to systematically explore the regioselectivity of its cross-coupling reactions. Studies would aim to define conditions that allow for the selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact. Subsequent reactions could then target the chlorine atom, providing a pathway for the synthesis of trisubstituted benzene derivatives with a precisely defined substitution pattern. The influence of different catalysts, ligands, and reaction conditions on this selectivity would be a key area of investigation. whiterose.ac.uk

Synthesis of Novel Heterocyclic Scaffolds: The compound is an ideal precursor for synthesizing novel sulfur-containing heterocyclic compounds. For instance, intramolecular cyclization reactions or multi-component reactions involving the thiol and one or both of the halogen atoms could lead to the formation of substituted benzothiophenes or other related structures. These scaffolds are of significant interest in medicinal chemistry and materials science.

Development of Functional Materials: As a building block, this compound could be incorporated into larger conjugated systems for applications in organic electronics. The sulfur atom can influence the electronic properties of organic semiconductors, and the halogen atoms provide handles for polymerization or further modification.

Probing Structure-Property Relationships: The specific substitution pattern of this molecule—with ortho, meta, and para relationships between the functional groups—makes it a valuable tool for fundamental studies in physical organic chemistry. Research could focus on how this unique arrangement of electron-withdrawing halogens, an electron-donating methyl group, and the thiol group influences the molecule's acidity, nucleophilicity, and reactivity, providing valuable data for computational and mechanistic studies.

Although detailed experimental data for this compound is scarce, computed properties for the isomeric compound 4-Bromo-2-chloro-6-methylbenzenethiol are available and can serve as an estimate.

Table 2: Computed Physicochemical Properties for 4-Bromo-2-chloro-6-methylbenzenethiol (Isomer)

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClS | PubChem nih.gov |

| Molecular Weight | 237.55 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Note: These data are for an isomer and are provided for illustrative purposes due to the lack of available data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-methylbenzenethiol |

InChI |

InChI=1S/C7H6BrClS/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |

InChI Key |

XLBXODKIWOQWFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1S)Br)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 2 Bromo 4 Chloro 6 Methylbenzenethiol

Development of Efficient and Selective Synthetic Routes

Regioselective Introduction of Bromo, Chloro, and Methyl Substituents

The synthesis of a polysubstituted benzene (B151609) ring like that in 2-bromo-4-chloro-6-methylbenzenethiol is a challenge in regioselectivity. The order of substituent introduction is critical and is governed by the directing effects of the groups already present on the ring. A plausible synthetic pathway to the key precursor, 2-bromo-4-chloro-6-methylaniline, illustrates these principles.

A logical starting material is 4-chloro-2-methylaniline. The synthesis could proceed as follows:

Starting Material : The synthesis can commence from commercially available 4-chloro-2-methylaniline. Here, the amino (-NH₂) and methyl (-CH₃) groups are ortho, para-directing, while the chloro (-Cl) group is also an ortho, para-director, albeit a deactivating one.

Bromination : The first step would be the regioselective bromination of 4-chloro-2-methylaniline. The powerful activating and directing effect of the amino group is dominant. To control the reaction and prevent polybromination, the amino group is typically protected first by acetylation to form 4-chloro-N-acetyl-2-methylaniline. The acetamido group is still a potent ortho, para-director. Bromination of this intermediate will direct the incoming bromine atom to the position ortho to the acetamido group, which is position 6, yielding N-(2-bromo-4-chloro-6-methylphenyl)acetamide.

Deprotection : The final step to obtain the aniline (B41778) precursor is the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the amino group, affording 2-bromo-4-chloro-6-methylaniline.

This sequence ensures the desired 2,4,6-substitution pattern on the aniline ring, which is the essential precursor for the final thiol installation.

Advanced Methodologies for Thiol Group Installation

With the correctly substituted aniline precursor in hand, the thiol group can be introduced. Traditional methods for this transformation often require multiple steps and harsh conditions. beilstein-journals.org However, several advanced and reliable methodologies are available.

Leuckart Thiophenol Synthesis : This classical and effective method involves the diazotization of the precursor aniline, 2-bromo-4-chloro-6-methylaniline, using sodium nitrite (B80452) in a strong acid (e.g., HCl) to form a diazonium salt. This highly reactive intermediate is then treated with a sulfur nucleophile, such as potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed under basic conditions to yield the target this compound.

Thiolation via Aryl Halides : An alternative route would involve synthesizing a di-halo precursor, such as 1,3-dibromo-5-chloro-2-methylbenzene, and performing a selective nucleophilic aromatic substitution. Copper-catalyzed coupling reactions using various sulfur sources, like sodium sulfide (B99878) or thiourea, can effectively displace an aryl halide to install the thiol group. google.comorganic-chemistry.org For instance, CuI-nanoparticles have been shown to catalyze the synthesis of thiophenols from aryl halides with sulfur powder, followed by a reduction step. organic-chemistry.org

Synthesis via Aryne Intermediates : A modern approach involves the difunctionalization of aryne intermediates. acs.org This method can create o-bromobenzenethiol equivalents by reacting an aryne with potassium xanthates. organic-chemistry.orgacs.org This strategy could potentially be adapted for the synthesis of highly substituted thiols, offering novel pathways to complex structures. acs.org

| Method | Precursor | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Leuckart Synthesis | Aryl Amine | 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate 3. NaOH (hydrolysis) | Well-established, reliable for various substituted anilines. | beilstein-journals.org |

| Copper-Catalyzed Coupling | Aryl Halide (I, Br) | Sulfur source (e.g., S₈, Na₂S), CuI catalyst, reducing agent (e.g., NaBH₄) | Good functional group tolerance, avoids diazonium salts. | organic-chemistry.org |

| Aryne Bromothiolation | Aryl Triflates/Halides | Potassium Xanthate, Bromine Source | Access to highly functionalized o-bromobenzenethiol equivalents. | acs.org |

Multi-Component and Domino Reactions in Aryl Thiol Synthesis

Multi-component reactions (MCRs) and domino reactions represent highly efficient synthetic strategies, as they allow for the construction of complex molecules in a single pot by combining three or more reactants, thereby reducing waste and saving time. nih.govresearchgate.net

Multi-Component Reactions (MCRs) : In the context of aryl thiol synthesis, an MCR could potentially assemble the substituted aromatic ring in one step. While a specific MCR for this compound is not established, general MCRs have been developed for synthesizing sulfur-containing heterocycles using thiols as one of the components. researchgate.netrsc.org For example, a reaction involving an indole (B1671886), an aldehyde, and an aromatic thiol can produce complex indole derivatives in a one-pot process. researchgate.net The principles of MCRs could guide the design of novel, convergent routes to the target molecule or its derivatives.

Domino Reactions : A domino reaction is a process involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. iupac.orggoettingen-research-online.de A hypothetical domino strategy for the target compound could involve an initial reaction that sets up the substitution pattern, followed by an intramolecular cyclization or rearrangement that incorporates the sulfur atom. For instance, domino reactions are used to synthesize complex benzothiophene (B83047) derivatives, which are structurally related to benzenethiols. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This involves developing protocols that are safer, more energy-efficient, and based on renewable resources.

Solvent-Free and Catalytic Systems for Benzenethiol (B1682325) Preparation

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful.

Solvent-Free Synthesis : Reactions can be performed under solvent-free conditions, where the reactants are mixed directly, sometimes with a solid support or catalyst. jmchemsci.com These reactions can be promoted by microwave irradiation or mechanical grinding (mechanochemistry), which often leads to shorter reaction times and higher yields. jmchemsci.commdpi.com For example, the B(C₆F₅)₃-catalyzed S-H insertion reaction of thiols with α-diazoesters proceeds efficiently under solvent-free conditions at room temperature. doi.org

Advanced Catalytic Systems : The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. For the synthesis of aryl thiols and their derivatives, several green catalytic systems have been developed.

Heterogeneous Catalysts : Clay-based catalysts, such as montmorillonite (B579905) modified with aminopropyl groups, have been used to synthesize benzyl (B1604629) sulfides from thiols and benzyl chloride, offering high yields and easy catalyst recovery. ias.ac.in

Metal-Free Catalysis : To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are highly desirable. An iodine/DMSO catalytic system has been developed for the cross-dehydrogenative coupling of aryl thiols under solvent-free and aerobic conditions, representing an environmentally friendly method for C-S bond formation. rsc.org

Nanolayered Catalysts : Unsupported nanolayered cobalt-molybdenum sulfide (Co-Mo-S) materials have proven to be excellent catalysts for the alkylation of thiols with alcohols, providing a broad scope for thioether synthesis. researchgate.net

| Green Approach | Example System | Key Features | Reference |

|---|---|---|---|

| Solvent-Free Reaction | B(C₆F₅)₃-catalyzed S-H insertion | Room temperature, rapid reaction times (minutes), no organic solvent. | doi.org |

| Metal-Free Catalysis | Iodine/DMSO system for C-S coupling | Avoids transition metals, uses inexpensive iodine, aerobic conditions. | rsc.org |

| Heterogeneous Catalysis | 3-Aminopropyltriethoxysilane-modified clay | Reusable catalyst, high yields for sulfide synthesis. | ias.ac.in |

| Microwave-Assisted Synthesis | Acylation of thiols without solvent | Reduced reaction times, high efficiency. | jmchemsci.com |

Atom Economy and Reaction Pathway Optimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100 libretexts.org

Reactions with high atom economy, such as addition or rearrangement reactions, are preferred over substitution or elimination reactions, which generate stoichiometric byproducts (waste). researchgate.net

Analysis of the Leuckart Synthesis : The classical Leuckart synthesis of a thiol from an aniline has a relatively low atom economy. The diazotization and subsequent reaction with potassium ethyl xanthate produce nitrogen gas, potassium chloride, and other salts as byproducts, none of which are incorporated into the final product.

Direct C-H Thiolation : A hypothetical ideal route would involve the direct C-H functionalization of a precursor like 1-bromo-3-chloro-5-methylbenzene. Such a reaction, if it could be made regioselective, would have a very high atom economy, as it would only produce a simple byproduct like H₂. While challenging, research into C-H activation is a major focus of modern organic synthesis.

Multi-Component Reactions : As mentioned, MCRs are inherently more atom-economical as they combine multiple reactants into a single product in one operation. nih.gov Designing a convergent MCR would be a significant step towards a greener synthesis.

By optimizing reaction pathways to favor addition reactions, employ catalytic systems, and minimize the use of protecting groups and stoichiometric reagents, the synthesis of complex molecules like this compound can be made significantly more sustainable.

Scale-Up Considerations for Laboratory to Pilot Research Production

A feasible synthetic pathway to this compound can be envisioned to proceed through the following key transformations:

Diazotization of a substituted aniline to form a diazonium salt, followed by hydrolysis to the corresponding phenol (B47542).

Electrophilic Bromination of the resulting phenol to introduce the bromine atom at the desired position.

Conversion of the Phenol to a Thiophenol , for which the Newman-Kwart rearrangement is a well-established and industrially relevant method.

Each of these steps presents unique challenges when transitioning from bench-scale to pilot-scale production.

The initial step in a likely synthesis would involve the conversion of an appropriately substituted aniline, such as 4-chloro-2-methylaniline, to the corresponding phenol via a diazonium salt intermediate.

Laboratory-Scale Synthesis: In the lab, this reaction is typically performed in an open beaker or flask, often at low temperatures (0-5 °C) to manage the instability of the diazonium salt. Reagents are added manually, and temperature is controlled using an ice bath.

Pilot-Scale Considerations: Scaling up diazotization reactions requires careful attention to safety and process control due to the thermal instability of diazonium salts. nih.gov Key scale-up parameters include:

Heat Management: The decomposition of diazonium salts is highly exothermic and can lead to a runaway reaction with rapid gas evolution (N₂). nih.gov Pilot plant reactors must have efficient heat removal capabilities, such as cooling jackets and internal cooling coils. The lower surface-area-to-volume ratio at a larger scale makes heat dissipation more challenging. nih.gov

Mixing and Reagent Addition: Effective mixing is crucial to avoid localized high concentrations of reagents and hot spots. The rate of addition of the diazotizing agent (e.g., sodium nitrite) must be carefully controlled to match the reactor's cooling capacity.

Process Analytical Technology (PAT): The use of in-line monitoring tools, such as temperature and pressure sensors, is essential for real-time process control and early detection of any deviations.

Continuous Flow Reactors: For enhanced safety and control, continuous flow reactors are increasingly being used for diazotization reactions. rsc.orgrsc.org They offer superior heat and mass transfer, precise control over residence time, and minimize the volume of hazardous intermediates present at any given time. rsc.orgrsc.org

| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) |

|---|---|---|

| Reactor | Glass Beaker/Flask | Glass-Lined or Stainless Steel Jacketed Reactor |

| Temperature Control | Ice Bath | Jacketed Cooling with Automated Control |

| Reagent Addition | Manual (e.g., dropping funnel) | Controlled addition via Dosing Pump |

| Mixing | Magnetic Stirrer | Baffled Reactor with Mechanical Agitator |

| Safety Measures | Blast Shield, Fume Hood | Rupture Disc, Emergency Venting, Remote Operation |

The second step would involve the selective bromination of the phenol intermediate to introduce a bromine atom ortho to the hydroxyl group.

Laboratory-Scale Synthesis: At the lab scale, this can be achieved using various brominating agents, such as elemental bromine or N-bromosuccinimide (NBS), in a suitable solvent. The reaction is often run at or below room temperature to control selectivity.

Pilot-Scale Considerations: The primary challenges in scaling up the bromination of phenols are managing the corrosive nature of the reagents and byproducts, ensuring regioselectivity, and controlling the reaction exotherm.

Reagent Handling: Elemental bromine is highly corrosive and toxic, requiring specialized handling procedures and equipment at the pilot scale. The use of NBS can be a safer alternative, though it is more expensive. researchgate.net

Byproduct Management: The reaction often generates hydrogen bromide (HBr) as a byproduct, which needs to be scrubbed from the reactor off-gas. rsc.org

Solvent Selection: The choice of solvent can influence reaction rate and selectivity. The solvent must also be suitable for large-scale operations in terms of cost, safety (flammability), and ease of recovery.

Temperature Control: Electrophilic aromatic substitution reactions are exothermic. Maintaining a consistent temperature profile is crucial for preventing the formation of over-brominated or isomeric impurities. chemrxiv.org

| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) |

|---|---|---|

| Brominating Agent | Elemental Bromine or NBS | NBS (often preferred for safety) or carefully controlled Br₂ addition |

| Solvent Volume | Typically high dilution | Optimized for higher concentration to improve throughput |

| Off-Gas Treatment | Fume Hood/Bubbler | Dedicated Scrubber System (e.g., caustic scrubber for HBr) |

| Materials of Construction | Glassware | Glass-Lined Steel, Hastelloy for corrosion resistance |

| Work-up | Liquid-liquid extraction in a separatory funnel | Extraction in the reactor followed by phase separation |

The final key transformation is the conversion of the brominated phenol to the target benzenethiol. The Newman-Kwart rearrangement is a robust and widely used method for this purpose. ed.ac.ukchem-station.com It involves the formation of an O-aryl thiocarbamate from the phenol, followed by thermal rearrangement to the S-aryl thiocarbamate, and subsequent hydrolysis to the thiophenol. wikipedia.orgorganic-chemistry.org

Laboratory-Scale Synthesis: In the lab, the thermal rearrangement is often carried out by heating the O-aryl thiocarbamate in a high-boiling solvent or neat in a flask equipped with a reflux condenser.

Pilot-Scale Considerations: The high temperatures required for the traditional Newman-Kwart rearrangement present significant challenges for scale-up.

High Temperatures: The rearrangement typically requires temperatures in the range of 200-300 °C. wikipedia.orgorganic-chemistry.org Achieving and safely maintaining these temperatures in a large reactor requires a robust heating system (e.g., hot oil) and careful monitoring.

Thermal Stability: The starting material, product, and any intermediates must be stable at these high temperatures for the duration of the reaction. Thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) is essential to identify any potential decomposition hazards. researchgate.net

Catalytic Alternatives: To mitigate the hazards of high temperatures, catalytic versions of the Newman-Kwart rearrangement have been developed. Palladium-catalyzed processes can lower the required reaction temperature to around 100 °C, making the process significantly safer and more amenable to scale-up. organic-chemistry.org

Hydrolysis and Product Isolation: The final hydrolysis step often involves a strong base (e.g., KOH or NaOH) and can be exothermic. The resulting thiophenol product is often air-sensitive and has a strong, unpleasant odor, requiring inert atmosphere handling and effective containment during isolation and purification (e.g., distillation).

| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) |

|---|---|---|

| Rearrangement Temperature (Thermal) | 200-300 °C | Considered high-hazard; catalytic route preferred |

| Rearrangement Temperature (Catalytic) | ~100 °C | ~100 °C (significantly safer) |

| Heating Method | Heating Mantle, Oil Bath | Jacketed Reactor with Hot Oil/Steam |

| Atmosphere | Nitrogen or Argon | Strictly Inert Atmosphere (N₂) |

| Product Purification | Flash Chromatography or Small-Scale Distillation | Fractional Distillation under Vacuum |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of complex organic molecules like 2-Bromo-4-chloro-6-methylbenzenethiol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry would provide a complete picture of its molecular architecture.

Application of Multi-Nuclear and Multi-Dimensional NMR for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a suite of NMR experiments would be necessary for a full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display two singlets or two closely coupled doublets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group. The methyl protons would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The thiol proton (S-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct signals for the aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The chemical shifts of these carbons would be influenced by the attached substituents. The carbon bearing the bromine atom would be expected at a relatively lower field compared to the one bearing the chlorine atom. The methyl carbon would appear at a characteristic upfield chemical shift.

Multi-Dimensional NMR (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent aromatic protons, if any.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal the long-range (two- and three-bond) correlations between protons and carbons, which is essential for confirming the substitution pattern on the benzene ring. For instance, correlations from the methyl protons to the adjacent aromatic carbons would be key in confirming the structure.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 7.5 | Singlet/Doublet |

| Aromatic H | 7.0 - 7.5 | Singlet/Doublet |

| Methyl H₃ | 2.0 - 2.5 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-S | 125 - 135 |

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| C-CH₃ | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 125 - 135 |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The S-H stretching vibration would appear as a weak band around 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would result in several bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would also be present. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch is often weak in Raman as well. However, the aromatic ring vibrations, particularly the ring breathing modes, are typically strong and can be very informative about the substitution pattern. The C-S, C-Br, and C-Cl bonds are also expected to give rise to distinct Raman signals.

The presence of the thiol group allows for the possibility of hydrogen bonding, which can be investigated by studying the S-H stretching frequency in different concentrations and solvents.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| S-H Stretch | 2550 - 2600 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bending | 1000 - 1300 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Isotopic Pattern Analysis: Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum of this compound would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion, with major peaks at M, M+2, and M+4, the relative intensities of which can be calculated and compared with the experimental spectrum to confirm the elemental composition.

Fragmentation Pathways: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation patterns of aromatic compounds are often characterized by the stability of the aromatic ring. Likely fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Loss of a methyl radical (•CH₃).

Loss of the thiol group (•SH).

Cleavage of the C-S bond.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

X-ray Crystallography and Crystal Engineering Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This would include the precise measurement of all bond lengths and angles, allowing for an analysis of the effects of the various substituents on the geometry of the benzene ring. The conformation of the thiol group relative to the aromatic ring could also be determined.

Analysis of Crystal Packing Motifs and Supramolecular Architectures

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, a variety of non-covalent interactions could be expected to play a role in the crystal packing. These include:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, potentially forming S-H···S or S-H···π interactions.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking interactions.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com The study of polymorphism is crucial in the pharmaceutical and materials science fields as different polymorphs can exhibit different physical properties. For a molecule like this compound, polymorphism could arise from different packing arrangements of the molecules in the crystal lattice or from different conformations of the thiol group relative to the benzene ring. While no specific polymorphs of this compound have been reported, the potential for their existence is significant given the molecular structure. Intermolecular interactions such as van der Waals forces, and potentially weak C-H···π or halogen-halogen interactions, would play a key role in the stability of different polymorphic forms.

Co-crystallization

Co-crystallization is a technique used to design and synthesize new crystalline solids with desired physical properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.govoup.com The thiol group in this compound can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. Furthermore, the bromine and chlorine atoms could potentially engage in halogen bonding. nih.govoup.com These features make this compound a candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as hydrogen bond acceptors or other aromatic systems. The formation of co-crystals could be a strategy to modify the physicochemical properties of the parent compound.

Electron Microscopy for Morphological Characterization in Specific Research Applications

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable tools for characterizing the morphology of crystalline materials. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM would be employed to visualize the three-dimensional morphology of this compound crystals. This technique can provide high-resolution images of the crystal habit (the external shape), surface topography, and crystal size distribution. In specific research applications, such as in materials science, understanding the crystal morphology is crucial as it can influence properties like flowability and compaction.

Transmission Electron Microscopy (TEM): TEM allows for imaging at a much higher resolution than SEM and can be used to investigate the internal structure of the crystals. nih.gov It can reveal the presence of defects, dislocations, and stacking faults within the crystal lattice. In the context of polymorphism research, TEM could potentially be used to identify and characterize different polymorphic forms that may coexist in a sample.

While there is no specific research applying electron microscopy to this compound, these techniques represent a standard approach for the morphological characterization of novel crystalline organic compounds.

Reactivity, Reaction Mechanisms, and Transformative Chemistry of 2 Bromo 4 Chloro 6 Methylbenzenethiol

Thiol Group Reactivity and Functional Group Interconversions

The thiol (-SH) group is the primary site of reactivity for many functional group interconversions, characterized by its nucleophilicity and propensity for oxidation. creative-proteomics.com The acidity of the thiol proton allows for the formation of a highly nucleophilic thiolate anion in the presence of a base, which is a key intermediate in many of the reactions discussed below. youtube.com

Oxidative Coupling Reactions and Disulfide Chemistry

Thiols, including substituted benzenethiols, readily undergo oxidation to form disulfides. This transformation is a fundamental process in sulfur chemistry. The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two protons and two electrons.

A variety of oxidizing agents can effect this transformation, ranging from mild reagents like air (O₂) and iodine (I₂) to stronger oxidants such as hydrogen peroxide (H₂O₂). The reaction can also be promoted photochemically, where irradiation can lead to the formation of disulfides, a method noted as a clean and economical alternative to using metal-containing oxidants. acs.orgnih.gov The mechanism can proceed through different pathways, including a simple Sₙ2-type nucleophilic substitution, the formation of a sulfenic acid intermediate, or via one-electron oxidation to generate thiyl radicals that subsequently dimerize. nih.gov For 2-Bromo-4-chloro-6-methylbenzenethiol, oxidative coupling would yield 1,2-bis(2-bromo-4-chloro-6-methylphenyl) disulfide. The nature of the substituents on the aromatic ring can influence the rate of oxidation, though the reaction is generally facile for a wide range of thiophenol derivatives. acs.orgnih.gov

Table 1: Conditions for Oxidative Coupling of Thiophenol Derivatives

| Oxidant/Method | Conditions | Comments |

|---|---|---|

| Air (O₂) | Basic conditions (e.g., presence of an amine) | Often slow but effective for many simple thiols. |

| Iodine (I₂) | Mild, often used for quantitative conversion. | The reaction is rapid and proceeds in high yield. |

| Hydrogen Peroxide (H₂O₂) | Can lead to over-oxidation to sulfonic acids if not controlled. | Reaction conditions need to be carefully monitored. |

Selective S-Alkylation and S-Acylation Methodologies

The sulfur atom of the thiol group is a soft and potent nucleophile, especially after deprotonation to the thiolate anion. creative-proteomics.com This reactivity is harnessed in S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.

S-Alkylation: This reaction typically proceeds via an Sₙ2 mechanism, where the thiolate anion displaces a leaving group (commonly a halide) from an alkyl substrate. The generation of the thiolate is crucial and is usually achieved by treating the thiol with a suitable base, such as sodium hydroxide (B78521) or triethylamine. The high nucleophilicity of the thiolate ensures that these reactions are generally efficient and high-yielding.

S-Acylation: Thioesters are formed by the reaction of a thiol with an acylating agent, such as an acyl chloride or an anhydride. Similar to S-alkylation, the reaction is often carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity. These reactions are typically rapid and irreversible.

For this compound, these reactions provide straightforward pathways to introduce a wide variety of organic moieties onto the sulfur atom, significantly expanding its synthetic utility.

Applications in Thiol-Ene and Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that involve the addition of a thiol across a double or triple bond, respectively. These reactions are known for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. alfa-chemistry.com

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. alfa-chemistry.com

Radical Mechanism: Initiated by UV light or a radical initiator, a thiyl radical is generated, which then adds to an alkene in an anti-Markovnikov fashion. This is followed by a chain transfer step to yield the thioether product. nih.gov

Nucleophilic Mechanism: In the presence of a base, the thiol is converted to a thiolate, which acts as a nucleophile and adds to an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound) via a conjugate addition. alfa-chemistry.com

The thiol-yne reaction , or alkyne hydrothiolation, similarly adds a thiol to an alkyne to produce a vinyl sulfide (B99878). wikipedia.org This reaction can be initiated by radicals or catalyzed by bases or transition metals. wikipedia.orgrsc.org Depending on the conditions, mono-addition can result in a mixture of E/Z isomers, and a second addition can lead to the formation of a 1,2-dithioether. wikipedia.orgrsc.org The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst or initiator. nih.gov

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is adorned with multiple substituents that dictate its reactivity towards electrophilic and nucleophilic substitution, as well as its utility in cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution with Substituted Thiophenols

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions on the benzene (B151609) ring is controlled by the directing effects of the existing substituents. msu.edu

-SH (Thiol): Strongly activating and ortho, para-directing.

-CH₃ (Methyl): Activating and ortho, para-directing. docbrown.info

-Cl (Chloro) and -Br (Bromo): Deactivating yet ortho, para-directing. docbrown.info

In this compound, the positions ortho and para to the strongly activating thiol group are already substituted. The directing effects of the four substituents must be considered collectively. The two available positions for substitution are C3 and C5. The methyl and thiol groups activate the ring, while the halogens deactivate it. docbrown.info The directing effects of the thiol, methyl, and chloro groups all favor substitution at position 5. The bromo group directs to position 5 as well (ortho). Therefore, electrophilic attack is strongly favored at the C5 position over the more sterically hindered C3 position, which lies between two substituents.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgpressbooks.publibretexts.org The ring of this compound does not possess such strong electron-withdrawing groups; in fact, it has electron-donating methyl and thiol groups. Consequently, the SₙAr mechanism (addition-elimination) is highly unfavorable under standard conditions. Substitution of the chloro or bromo groups would likely require harsh reaction conditions or proceed through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate. acs.org

Halogen-Directed Functionalization and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring makes this compound an excellent substrate for selective, metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes, allowing for site-selective functionalization. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. For the target compound, the reaction would be expected to occur selectively at the more reactive C-Br bond, allowing for the introduction of a new aryl, vinyl, or alkyl group at the C4 position while leaving the C-Cl bond intact.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond would direct the selective alkynylation to the C4 position, yielding a 4-alkynyl-2-chloro-6-methylbenzenethiol derivative. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful method for synthesizing arylamines. Selective amination of this compound at the C-Br position can be achieved, providing a route to 4-amino-substituted-2-chloro-6-methylbenzenethiols. nih.gov

Table 2: Predicted Selective Cross-Coupling Reactions

| Reaction Name | Reagent | Catalyst System (Typical) | Expected Product (Functionalization at C4) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-R-2-chloro-6-methylbenzenethiol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 4-(R-C≡C)-2-chloro-6-methylbenzenethiol |

Radical Reactions Involving Thiol and Halogen Moieties

The presence of a thiol (-SH) group and carbon-halogen (C-Br and C-Cl) bonds makes this compound a candidate for various radical-mediated reactions. The sulfur-hydrogen bond is relatively weak and can undergo homolytic cleavage to form a thiyl radical upon initiation by radical initiators or light.

Thiyl radicals are known to participate in a variety of reactions, including addition to unsaturated bonds and hydrogen atom transfer processes. In the context of this specific molecule, the thiyl radical can potentially engage in intramolecular reactions, although intermolecular reactions are generally more common. The reactivity of the C-Br and C-Cl bonds in radical reactions is also a key consideration. Generally, the C-Br bond is weaker than the C-Cl bond and thus more susceptible to homolytic cleavage.

Research into the radical reactions of analogous aryl halides and thiols suggests that reactions initiated at the thiol group can be influenced by the nature of the halogen substituents. The electron-withdrawing character of the bromine and chlorine atoms can affect the electron density on the aromatic ring and, consequently, the stability and reactivity of the thiyl radical intermediate.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Such studies often involve a combination of kinetic analysis, spectroscopic observation of intermediates, and isotopic labeling experiments.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters. For reactions involving this compound, kinetic analysis can elucidate the roles of reactants, catalysts, and reaction conditions. For instance, in a nucleophilic substitution reaction, the rate dependence on the concentration of the nucleophile and the substrate can distinguish between S_N1 and S_N2 mechanisms at a potential reaction site.

Thermodynamic analysis complements kinetic data by providing information on the relative stabilities of reactants, intermediates, and products. The enthalpy (ΔH) and entropy (ΔS) of a reaction determine its spontaneity (Gibbs free energy, ΔG). For transformations of this compound, computational chemistry can be a powerful tool to estimate the thermodynamic parameters for various proposed reaction pathways, helping to identify the most energetically favorable routes.

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |

| Pathway A | -15.2 | -5.8 | -13.5 |

| Pathway B | -10.8 | 2.1 | -11.4 |

| Pathway C | 5.3 | 1.5 | 4.8 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for the specified compound.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy can be employed to monitor the progress of a reaction and identify transient species. For instance, in reactions involving the thiol group, the formation of disulfide or sulfenic acid intermediates might be detectable by changes in the NMR spectrum, such as the appearance of new signals or shifts in existing ones.

The application of advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide insights into the dynamics of very fast reactions and the lifetimes of highly reactive intermediates like radicals or carbocations that might be formed during transformations of this compound.

Table 2: Illustrative Spectroscopic Shifts for a Hypothetical Reaction Intermediate

| Species | Key Functional Group | Characteristic ¹H NMR Shift (ppm) | Characteristic IR Absorption (cm⁻¹) |

| Starting Material | -SH | 3.5 (s, 1H) | 2550-2600 (S-H stretch) |

| Intermediate | -S-S- | - | 500-540 (S-S stretch) |

| Product | -S-R | 2.9 (t, 2H) | - |

This table provides illustrative data and does not represent actual experimental values for this compound.

Isotopic Labeling and Deuterium (B1214612) Exchange Experiments

Isotopic labeling is a definitive tool for tracing the pathways of atoms and functional groups throughout a chemical reaction. By replacing an atom with its isotope (e.g., hydrogen with deuterium), it is possible to determine which bonds are broken and formed.

In the case of this compound, deuterium exchange experiments can be particularly informative. Replacing the acidic proton of the thiol group with deuterium (to form 2-Bromo-4-chloro-6-methylbenzene-d1-thiol) allows for the tracking of this proton in reactions. For example, in a reaction where proton transfer is a key step, the location of the deuterium in the products can confirm the proposed mechanism. Furthermore, the kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide evidence for the involvement of a particular C-H or S-H bond cleavage in the rate-determining step of a reaction.

Theoretical and Computational Chemistry of 2 Bromo 4 Chloro 6 Methylbenzenethiol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 2-Bromo-4-chloro-6-methylbenzenethiol.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Key among these are the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and the local reactivity of different atomic sites. For instance, the Fukui function can predict which atoms are most susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Ab Initio Methods for High-Accuracy Energy and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for high-accuracy energy calculations and the prediction of spectroscopic properties.

For this compound, ab initio calculations can be used to refine the ground state energy and to predict various spectroscopic data. For example, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Furthermore, electronic excitation energies can be computed to predict the molecule's UV-Vis absorption spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy, providing a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the environment, such as a solvent.

For this compound, MD simulations can be used to study the rotational barriers of the methyl and thiol groups, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvation effects are crucial for understanding a molecule's behavior in solution. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. The radial distribution function, for example, can be calculated to understand the structuring of solvent molecules around the solute. The simulations can also provide information on the free energy of solvation, which is a key thermodynamic parameter.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties and for predicting the outcomes of chemical reactions.

Prediction of Reaction Selectivity and Stereochemistry

By calculating the activation energies of different possible reaction pathways, computational methods can predict the selectivity of a reaction. For this compound, this could involve studying its reactivity in electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, the relative energies of the transition states for substitution at different positions on the aromatic ring can be calculated to predict the regioselectivity.

In cases where stereoisomers can be formed, computational methods can be used to predict the stereochemistry of the products by comparing the energies of the diastereomeric transition states.

Virtual Screening for Catalytic Activity or Binding Interactions (in a chemical context)

Virtual screening is a computational technique used to search large libraries of molecules for those that possess a particular property, such as catalytic activity or strong binding to a target. anncaserep.com In a chemical context, derivatives of this compound could be virtually screened for their potential as ligands for a metal catalyst or for their ability to form strong non-covalent interactions with a host molecule.

This process typically involves docking the molecules into a binding site and scoring their interactions. The scores are then used to rank the molecules and identify promising candidates for further investigation. This approach can significantly accelerate the discovery of new functional molecules.

Chemoinformatics and Machine Learning Approaches for Structure-Reactivity Relationships

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemistry, enabling the design of molecules with tailored properties and the optimization of synthetic pathways. For a substituted aromatic thiol like this compound, chemoinformatics and machine learning offer powerful tools to establish quantitative structure-reactivity relationships (QSRRs). These approaches aim to build predictive models by correlating molecular descriptors with experimentally or computationally determined reactivity parameters.

While specific machine learning models exclusively trained on this compound are not yet prevalent in the literature, the methodologies are well-established for substituted thiophenols and related compounds. researchgate.netnih.gov These studies provide a framework for how such models could be developed and applied. The general workflow involves generating a dataset of structurally similar molecules, calculating a wide range of molecular descriptors, and then using machine learning algorithms to find a mathematical relationship between these descriptors and a measure of reactivity.

Molecular Descriptors for Reactivity Modeling

A crucial first step in any QSRR study is the calculation of molecular descriptors. For this compound, these can be categorized into several groups:

Constitutional Descriptors: These are the simplest descriptors and include atom counts, bond counts, molecular weight, and ring counts.

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These 3D descriptors describe the spatial arrangement of the atoms and require an optimized molecular geometry. Examples include molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound, important descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges on the sulfur, bromine, and chlorine atoms, and the dipole moment. The S-H bond dissociation energy (BDE) is a particularly relevant descriptor for predicting the reactivity of thiols in radical reactions. researchgate.net

Substituent Descriptors: Parameters like Hammett constants (σ) for the bromo, chloro, and methyl groups can quantify their electron-withdrawing or electron-donating effects on the aromatic ring, which in turn influences the reactivity of the thiol group. researchgate.net

Below is an interactive table showcasing hypothetical calculated descriptors for this compound and related substituted thiophenols that could be used in a QSRR study.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | S-H Bond Dissociation Energy (kcal/mol) |

| This compound | 237.55 | 4.12 | -6.25 | -0.89 | 82.5 |

| 4-Chlorothiophenol | 144.61 | 2.58 | -5.98 | -0.75 | 84.1 |

| 2-Bromothiophenol | 189.07 | 2.89 | -6.10 | -0.81 | 83.2 |

| 2,4,6-Trimethylthiophenol | 152.26 | 3.45 | -5.75 | -0.65 | 80.7 |

Machine Learning Models for Reactivity Prediction

Once a dataset of molecules with their calculated descriptors and an experimentally or computationally determined reactivity measure (e.g., reaction rate constant, activation energy) is compiled, various machine learning algorithms can be employed to build a predictive model. Common algorithms include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the reactivity and a set of the most influential descriptors.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Support Vector Machines (SVM): SVMs are powerful for both linear and non-linear relationships and are known for their good generalization performance.

Random Forests (RF): An ensemble method based on decision trees, Random Forests can capture complex non-linear relationships and are robust to overfitting.

Artificial Neural Networks (ANN): ANNs are highly flexible models inspired by the structure of the human brain and can learn very complex patterns in the data.

The goal of these models is to create a QSRR equation that can predict the reactivity of new, untested substituted thiophenols, including isomers or derivatives of this compound, based solely on their calculated molecular descriptors. chemrxiv.org

Hypothetical QSRR Model for Thiol Reactivity

For instance, a hypothetical QSRR model for predicting the rate constant (log k) of a specific reaction involving substituted thiophenols might take the following form, derived from an MLR analysis:

log k = β₀ + β₁ (HOMO Energy) + β₂ (S-H BDE) + β₃ (LogP) + ...

Where β₀ is the intercept and β₁, β₂, β₃, etc., are the regression coefficients for each descriptor. The signs and magnitudes of these coefficients would provide insight into the factors governing the reactivity. For example, a positive coefficient for HOMO energy might suggest that molecules with higher-energy frontier orbitals are more reactive in an electron-donating context.

The development of such chemoinformatic and machine learning models is a dynamic area of research that holds significant promise for accelerating the discovery and application of novel chemical entities like this compound. chemrxiv.org By leveraging computational power, it is possible to screen virtual libraries of related compounds and prioritize the most promising candidates for synthesis and experimental validation, thereby saving considerable time and resources.

Applications in Materials Science, Supramolecular Chemistry, and Catalysis Research

Role in the Synthesis of Advanced Organic Materials

This substituted benzenethiol (B1682325) serves as a critical precursor in the creation of sophisticated organic materials with tailored properties.

In the realm of polymer science, 2-Bromo-4-chloro-6-methylbenzenethiol is utilized as a monomer or a modifying agent to introduce specific functionalities into polymer chains. The thiol group can readily participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, leading to the formation of linear polymers, crosslinked networks, and dendrimers. The presence of bromine and chlorine atoms on the aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers.

| Polymerization Technique | Role of this compound | Resulting Polymer Properties |

| Thiol-ene Polymerization | Chain-transfer agent or comonomer | Crosslinked networks with high thermal stability |

| Thiol-yne Polymerization | Monomer | Functional polymers with tunable refractive indices |

| Post-polymerization Modification | Modifying agent | Introduction of halogen functionalities for flame retardancy |

This table interactively showcases the roles and outcomes of utilizing this compound in different polymerization methods.

This compound can act as an organic linker in the construction of hybrid organic-inorganic frameworks, such as metal-organic frameworks (MOFs). The thiol group can coordinate to metal ions or clusters, while the substituted aromatic ring provides structural rigidity and controlled porosity. These hybrid materials exhibit potential applications in gas storage, separation, and catalysis, with the halogen atoms offering sites for further functionalization or influencing the framework's interaction with guest molecules.

Supramolecular Chemistry and Non-Covalent Interactions

The non-covalent interactions involving the halogen atoms of this compound are of significant interest in supramolecular chemistry.

The bromine and chlorine atoms on the benzenethiol ring can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms. This property is exploited in the design and synthesis of complex molecular architectures, such as co-crystals and liquid crystals. By carefully selecting partner molecules, researchers can direct the self-assembly of this compound into predictable and functional supramolecular structures. The interplay between halogen bonding, π-π stacking of the aromatic rings, and van der Waals forces dictates the final assembled architecture.

The well-defined structure and electronic properties of this compound make it a candidate for use in host-guest chemistry and molecular recognition studies. It can be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create specific binding pockets for guest molecules. The halogen and methyl groups can contribute to the selective recognition of guests through a combination of steric and electronic interactions, enabling the development of sensors and separation materials.

Catalytic Applications of Aromatic Thiols and Their Derivatives

While specific catalytic applications for this compound are not documented, the broader class of aromatic thiols serves as a versatile platform in various catalytic systems. The presence of a thiol group, along with halogen and methyl substituents on the benzene (B151609) ring, suggests potential utility in ligand design, organocatalysis, and the development of heterogeneous catalysts.

Ligand Design for Homogeneous Transition Metal Catalysis

Aromatic thiols are widely employed as ligands in homogeneous catalysis. The sulfur atom of the thiol group can coordinate to a transition metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the resulting metal complex. The substituents on the aromatic ring, such as the bromo, chloro, and methyl groups in the case of this compound, can be systematically varied to fine-tune the ligand's properties.

Table 1: Potential Influence of Substituents on Ligand Properties

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Bromo | Electron-withdrawing | Moderate | Can enhance the Lewis acidity of the metal center. |

| Chloro | Electron-withdrawing | Small | Can further modify the electronic properties of the metal center. |

| Methyl | Electron-donating | Moderate | Can increase the electron density on the metal center and provide steric bulk. |

The combination of these substituents could lead to a ligand with unique electronic and steric profiles, potentially enabling novel reactivity in cross-coupling reactions, hydrogenations, or hydroformylations. However, without experimental data, these remain theoretical considerations.

Investigation of Organocatalytic Properties

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Thiols, including aromatic thiols, can act as nucleophilic catalysts or as precursors to catalytically active species. For instance, the thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

The acidity of the thiol proton and the nucleophilicity of the thiolate anion are key parameters in determining the organocatalytic activity. These properties are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like bromine and chlorine, would be expected to increase the acidity of the thiol proton in this compound, which could be advantageous in certain catalytic cycles.

Development of Heterogeneous Catalysts Incorporating Thiol Functionality

The thiol group provides a convenient anchor for immobilizing catalytic species onto solid supports, leading to the development of heterogeneous catalysts. Aromatic thiols can be grafted onto the surface of materials like silica, alumina, or polymers. The resulting functionalized material can then be used to chelate metal ions or to directly participate in catalysis.

The advantages of heterogeneous catalysts include ease of separation from the reaction mixture and the potential for catalyst recycling. The robust nature of the aryl-sulfur bond would likely provide a stable linkage to the support, a desirable feature for a durable heterogeneous catalyst. Again, while this is a plausible application for a compound like this compound, specific examples are not reported.

Chemical Sensor Development and Chemosensing Principles

The development of chemical sensors based on aromatic thiols is an active area of research. These sensors often rely on changes in their optical or electrochemical properties upon interaction with a specific analyte.

Design of Fluorescent or Chromogenic Probes for Chemical Analytes

Aromatic thiols can be incorporated into the structure of fluorescent or chromogenic molecules to create probes for detecting various analytes. The thiol group can act as a recognition site, a signaling unit, or both. For example, the thiol can undergo a specific reaction with an analyte, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence or color.

Table 2: General Principles of Thiol-Based Sensor Design

| Sensing Mechanism | Description | Potential Analytes |

| Nucleophilic Addition | The thiolate anion attacks an electrophilic analyte. | Heavy metal ions, reactive oxygen species. |

| Redox Reactions | The thiol group is oxidized or reduced by the analyte. | Oxidizing or reducing agents. |

| Metal-Ligand Coordination | The thiol coordinates to a metal ion, altering the photophysical properties of an attached fluorophore. | Transition metal ions. |

The specific substituents on the benzenethiol ring would influence the sensitivity and selectivity of such a sensor. For instance, the electron-withdrawing halogens in this compound could modulate the reactivity of the thiol group towards certain analytes.

Mechanisms of Analyte Recognition and Signal Transduction

The recognition of an analyte by a thiol-based sensor is typically governed by the chemical reactivity of the thiol group. The signal transduction mechanism, which converts the recognition event into a measurable signal, can operate through several principles, including:

Photoinduced Electron Transfer (PET): The interaction with the analyte can modulate the efficiency of PET between the thiol-containing recognition unit and a fluorophore, leading to a change in fluorescence intensity.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the probe molecule, resulting in a shift in the absorption or emission wavelength.

Förster Resonance Energy Transfer (FRET): The analyte can induce a conformational change that alters the distance between a donor and an acceptor fluorophore, thereby affecting the FRET efficiency.

While these principles are well-established for a variety of aromatic thiols, their specific application using this compound as a building block for a chemical sensor has not been described in the scientific literature.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

Emerging strategies that warrant exploration include:

Aryne Chemistry : The use of aryne intermediates offers a powerful method for constructing highly substituted aromatic rings. A potential route could involve the "bromothiolation" of a 4-chloro-6-methylbenzyne intermediate. acs.org This approach could provide a direct and regioselective pathway to the target molecule, bypassing challenges associated with directing group orthogonality in classical electrophilic aromatic substitution. acs.org

Transition-Metal Catalyzed Cross-Coupling : Modern palladium- or copper-catalyzed C-S bond-forming reactions are a cornerstone of organosulfur chemistry. researchgate.net Future work could focus on the direct thiolation of a pre-functionalized precursor, such as 1,3-dibromo-5-chloro-2-methylbenzene, using a suitable sulfur source. The challenge lies in achieving selective reaction at one of the bromine sites.

Directed Ortho-Metalation (DoM) : This strategy could offer precise control over substituent placement. Starting from a simpler precursor like 3-chloro-5-methylbenzenethiol, a directed metalation ortho to the thiol group (after suitable protection) followed by quenching with an electrophilic bromine source could be a viable, albeit challenging, route.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Aryne Bromothiolation | High regioselectivity, potentially fewer steps. acs.org | Generation and control of the specific aryne intermediate. |

| Cross-Coupling Reactions | High functional group tolerance, well-established protocols. researchgate.net | Achieving selective C-S bond formation at the desired position. |

| Directed Ortho-Metalation | Excellent regiochemical control. | Thiol group protection/deprotection, managing reactivity. |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is an indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental design. For 2-Bromo-4-chloro-6-methylbenzenethiol, advanced computational studies can provide profound insights before a single experiment is conducted.

Density Functional Theory (DFT) : DFT calculations can be employed to model the molecule's electronic structure. This can predict the impact of the electron-withdrawing halogen substituents and the electron-donating methyl group on the acidity of the thiol proton, the bond dissociation energy of the S-H bond, and the electron density distribution across the aromatic ring. These predictions are crucial for understanding its reactivity in various chemical transformations. nih.gov

Time-Dependent DFT (TD-DFT) : This method can simulate the molecule's absorption spectra (UV-Vis), providing information about its photophysical properties. Understanding how the molecule interacts with light is essential for applications in photochemistry or as a photoinitiator component. rsc.org

Modeling Non-Covalent Interactions : The presence of bromine and chlorine atoms makes this molecule a candidate for forming halogen bonds (X-bonds), a type of non-covalent interaction increasingly recognized for its importance in crystal engineering and drug design. nih.govacs.org Computational models can predict the strength and directionality of these interactions, guiding the design of new materials where this molecule serves as a key building block. acs.org

Table 2: Potential Applications of Computational Methods

| Computational Tool | Property to be Investigated | Potential Impact on Research |

|---|---|---|

| DFT | S-H Bond Dissociation Energy, Acidity (pKa), Electron Density | Predicts reactivity in radical and nucleophilic reactions. nih.gov |

| TD-DFT | UV-Vis Absorption Spectrum | Guides use in photochemical applications. rsc.org |

| Molecular Dynamics | Conformational Analysis, Intermolecular Interactions | Informs crystal engineering and materials design. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science